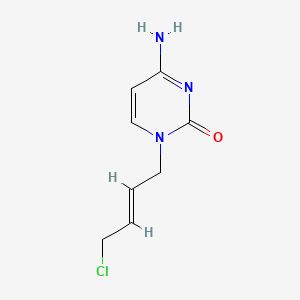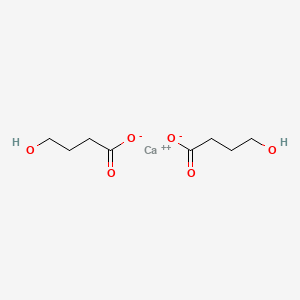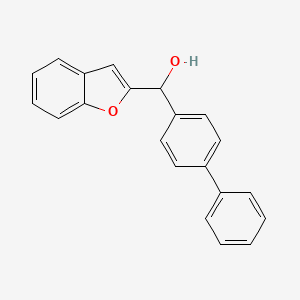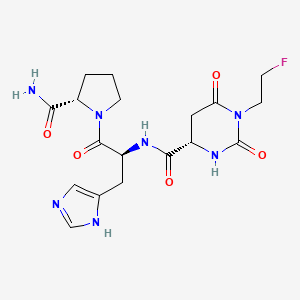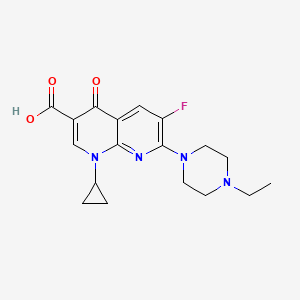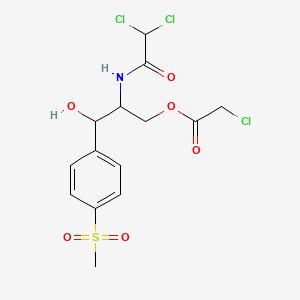
(2-((4-((2,6-Dibromo-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of [2-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium hydrogen sulphate involves several synthetic routes. The primary method includes the azo coupling reaction between 2,6-dibromo-4-nitroaniline and 4-aminophenylethylamine, followed by quaternization with trimethylamine and subsequent reaction with sulfuric acid to form the hydrogen sulfate salt . Industrial production methods typically involve large-scale synthesis in controlled environments to ensure purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, where halogen atoms can be replaced by other substituents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
[2-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium hydrogen sulphate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes and pigments due to its azo structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The azo group can undergo reduction to form aromatic amines, which can interact with cellular components. The bromine atoms and nitro group also play a role in its reactivity and biological activity. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as enzyme inhibition and DNA interaction .
Comparison with Similar Compounds
Similar compounds to [2-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium hydrogen sulphate include other azo dyes and brominated aromatic compounds. Compared to these, it is unique due to its specific substitution pattern and the presence of both bromine and nitro groups, which confer distinct chemical and biological properties. Some similar compounds include:
- [2-[[4-[(2,4-dibromo-6-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride
- [2-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium bromide .
Properties
CAS No. |
83969-16-8 |
|---|---|
Molecular Formula |
C19H25Br2N5O6S |
Molecular Weight |
611.3 g/mol |
IUPAC Name |
2-[4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C19H24Br2N5O2.H2O4S/c1-5-24(10-11-26(2,3)4)15-8-6-14(7-9-15)22-23-19-17(20)12-16(25(27)28)13-18(19)21;1-5(2,3)4/h6-9,12-13H,5,10-11H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
DNVCRFUNMNNSNG-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


